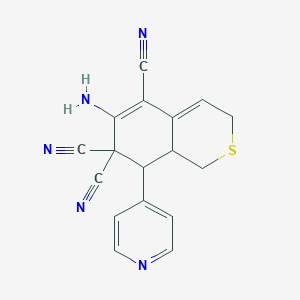![molecular formula C23H20N2O3 B6077278 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide, also known as BML-210, is a chemical compound that has been studied for its potential use in scientific research. It is a selective inhibitor of the transcription factor NF-κB, which plays a role in the regulation of immune and inflammatory responses. In
作用机制
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide works by selectively inhibiting the activation of NF-κB, a transcription factor that plays a role in the regulation of immune and inflammatory responses. NF-κB is activated in response to various stimuli, such as cytokines, growth factors, and pathogens. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation and immune responses. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide inhibits the translocation of NF-κB to the nucleus, thereby preventing the activation of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has also been shown to inhibit the activation of various immune cells, such as macrophages, dendritic cells, and T cells, which play a role in the regulation of immune responses.
实验室实验的优点和局限性
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has several advantages for use in lab experiments. It is a selective inhibitor of NF-κB, which allows for the specific targeting of NF-κB-mediated pathways. It has also been shown to have low toxicity in various cell types and animal models. However, there are also limitations to the use of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide. One area of interest is the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of more potent and selective inhibitors of NF-κB, which could have greater therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide and its effects on other signaling pathways.
合成方法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide involves several steps, including the reaction of 2-amino-5-methylphenol with phosgene to form 2-chloro-5-methylphenol, which is then reacted with sodium azide to form 2-azido-5-methylphenol. The benzoxazole ring is formed by reacting 2-azido-5-methylphenol with 2-amino-3-ethoxybenzoic acid, followed by a reduction step to form the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide.
科学研究应用
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been studied for its potential use in scientific research, particularly in the field of immunology. It has been shown to inhibit the activation of NF-κB, which is involved in the regulation of immune and inflammatory responses. This makes N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
属性
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-3-27-18-8-6-7-16(13-18)22(26)24-20-14-17(12-11-15(20)2)23-25-19-9-4-5-10-21(19)28-23/h4-14H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYREFGUQXKMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-acetyl-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate](/img/structure/B6077199.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-pyridinylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B6077205.png)
![1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6077213.png)

![4-(4-ethylphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6077232.png)
![2-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6077236.png)
![4-[(3,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6077239.png)
![4-[2-amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B6077254.png)

![3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6077270.png)
![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6077274.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6077308.png)